molecular formula C21H25ClN2O5 B2419587 2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate CAS No. 1421531-04-5

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Cat. No.: B2419587
CAS No.: 1421531-04-5
M. Wt: 420.89
InChI Key: JAEHXRBAEDLQAX-UHFFFAOYSA-N
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Description

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine. This intermediate is then reacted with 2-chloromethylpyridine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((4-Chlorobenzyl)oxy)methyl)piperidine
  • **2-Chloromethylpyridine
  • **4-Chlorobenzyl chloride

Uniqueness

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate stands out due to its combined structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O.C2H2O4/c20-18-6-4-16(5-7-18)14-23-15-17-8-11-22(12-9-17)13-19-3-1-2-10-21-19;3-1(4)2(5)6/h1-7,10,17H,8-9,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEHXRBAEDLQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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